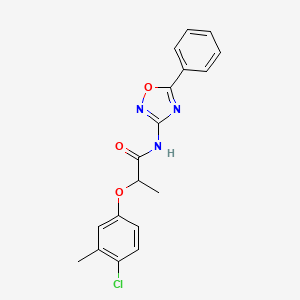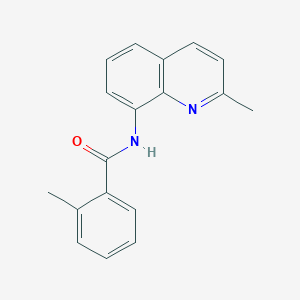
2-methyl-N-(2-methylquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methylquinolin-8-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylquinoline is first nitrated to form 2-methyl-8-nitroquinoline.
Reduction: The nitro group in 2-methyl-8-nitroquinoline is reduced to an amine group, resulting in 2-methyl-8-aminoquinoline.
Amidation: The 2-methyl-8-aminoquinoline is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include:
Use of Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane or toluene are chosen based on their ability to dissolve reactants and products efficiently.
Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.
Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor in metal surfaces.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cancer research, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(quinolin-8-yl)benzamide
- 2-methyl-N-(2-chloroquinolin-8-yl)benzamide
- 2-methyl-N-(2-methoxyquinolin-8-yl)benzamide
Uniqueness
2-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the 2-methyl group on both the quinoline and benzamide moieties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-8-15(12)18(21)20-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
JUUQGRGXLKFGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11323188.png)
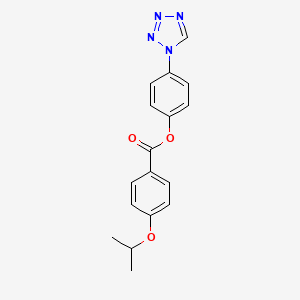
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11323199.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)
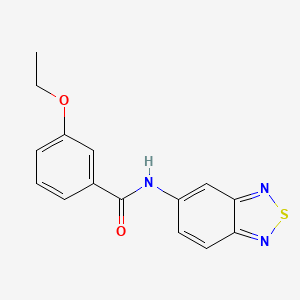
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)
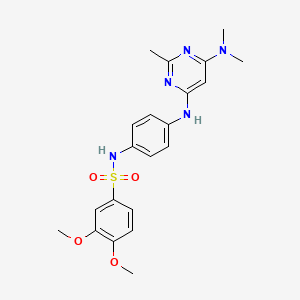
![N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11323253.png)

![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
